3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine
Description
3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a triazolopyridine derivative characterized by a fluorine substituent at the para position of the phenyl ring. This compound belongs to a class of heterocyclic molecules with a fused triazole-pyridine core, which is structurally analogous to purine, enabling diverse bioactivities . Its synthesis typically involves cascade reactions of azides with malononitrile dimer, yielding derivatives with high purity (81% yield) and a melting point of 315–316°C .
Properties
CAS No. |
62051-93-8 |
|---|---|
Molecular Formula |
C11H7FN4 |
Molecular Weight |
214.20 g/mol |
IUPAC Name |
3-(4-fluorophenyl)triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C11H7FN4/c12-8-3-5-9(6-4-8)16-11-10(14-15-16)2-1-7-13-11/h1-7H |
InChI Key |
PFRABAPPLISBDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N(N=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzyl azide with 2-cyanopyridine under thermal conditions to form the triazole ring. The reaction is usually carried out in the presence of a copper catalyst and a base, such as sodium ascorbate, to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding triazolopyridine oxides.
Reduction: Formation of reduced triazolopyridine derivatives.
Substitution: Formation of substituted triazolopyridine derivatives with various functional groups.
Scientific Research Applications
Structure
The compound features a triazole ring fused to a pyridine, with a fluorophenyl group that enhances its electronic properties, making it a versatile candidate for various applications.
Anticancer Activity
Research has indicated that derivatives of 3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:
- Case Study : A derivative was tested against breast cancer cell lines and demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity.
Antimicrobial Properties
This compound has also been investigated for its antimicrobial activity. Its ability to disrupt microbial membranes makes it a candidate for developing new antibiotics.
- Case Study : In vitro studies demonstrated effectiveness against several bacterial strains, including resistant strains of Staphylococcus aureus.
Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective effects. It has been shown to reduce oxidative stress and inflammation in neuronal cells.
- Case Study : Animal models of neurodegenerative diseases treated with this compound exhibited improved cognitive function and reduced neuronal loss.
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its incorporation into polymer matrices has been studied for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
- Research Findings : Devices fabricated with this compound showed enhanced charge transport properties and improved efficiency compared to traditional materials.
Chemical Probes in Biological Studies
This compound serves as a chemical probe for studying biological pathways due to its ability to selectively bind to specific targets within cells.
Target Identification
The compound has been used in affinity labeling experiments to identify novel protein targets involved in disease processes.
- Case Study : A study utilized this compound to label proteins associated with cancer metastasis, providing insights into potential therapeutic targets.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among triazolopyridine derivatives arise from substituents on the phenyl ring. Below is a comparative analysis of physicochemical
Notes:
- The 4-fluorophenyl derivative exhibits moderate thermal stability (melting point >300°C), comparable to chlorinated analogs but lower than brominated derivatives .
- Electron-withdrawing groups (e.g., -Cl, -Br, -CF₃) increase molecular weight and alter solubility, as seen in the reduced melting point of the trifluoromethyl derivative .
- Substituent position influences reactivity: para-substituted derivatives (e.g., 4-F, 4-Cl) generally achieve higher yields than meta-substituted variants .
Stability and Reactivity
Biological Activity
3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by various studies and data.
Chemical Structure and Properties
- Molecular Formula : CHFN
- Molecular Weight : 247.25 g/mol
- CAS Number : 1082437-17-9
1. Anticancer Activity
Research indicates that derivatives of triazolo[4,5-b]pyridine exhibit potent anticancer properties. For instance, a study found that compounds with similar structures showed significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 40.54 |
| Compound B | Caco-2 (Colon) | 29.77 |
These findings suggest that the presence of a fluorophenyl group enhances the anticancer activity of these compounds through mechanisms such as apoptosis induction and cell cycle arrest .
2. Antimicrobial Activity
The compound also demonstrates antimicrobial efficacy. A comparative study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 15.0 |
| S. aureus | 12.5 |
The presence of the fluorine atom appears to contribute to the enhanced antibacterial properties by affecting the compound's lipophilicity and membrane permeability .
3. Neuroprotective Effects
Recent investigations have explored the neuroprotective potential of this compound in models of Alzheimer's disease. The compound has been shown to inhibit acetylcholinesterase (AChE), which is crucial for cognitive function:
| Parameter | Value |
|---|---|
| AChE Inhibition IC (µM) | 16.00 ± 0.04 |
This inhibition suggests a potential therapeutic role in managing Alzheimer's disease by enhancing cholinergic transmission .
Study on Anticancer Activity
In a study published in Molecules, researchers synthesized various triazolo derivatives and tested their anticancer activity against multiple cell lines. The results indicated that the introduction of different substituents significantly influenced the compounds' potency, with fluorinated derivatives showing enhanced activity .
Study on Antimicrobial Efficacy
Another research article focused on evaluating the antimicrobial properties of triazolo derivatives against clinical strains of bacteria. The study concluded that compounds with a fluorophenyl moiety exhibited superior antibacterial activity compared to their non-fluorinated counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
